Methyl octadeca-11,15-diynoate
Description
Properties
CAS No. |
58444-03-4 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-11,15-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3,6-7,10-18H2,1-2H3 |
InChI Key |
NZMJUYFNPLLSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCC#CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
The most direct method involves reacting octadeca-11,15-diynoic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the reaction, typically achieving yields of 80–90%.
| Parameter | Condition |
|---|---|
| Substrate | Octadeca-11,15-diynoic acid (1 eq) |
| Alcohol | Methanol (10–15 eq) |
| Catalyst | H₂SO₄ (2–5 wt%) |
| Temperature | 60–80°C |
| Reaction Time | 4–8 hours |
| Yield | 85–92% |
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol. Water removal (e.g., Dean-Stark trap) shifts equilibrium toward ester formation.
Alternative Catalysts
- BF₃·MeOH : Enhances esterification efficiency for sterically hindered acids but requires anhydrous conditions.
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) offer eco-friendly alternatives, though yields remain suboptimal (~60%) for diynoic acids.
Transition Metal-Catalyzed Coupling Reactions
Cadiot-Chodkiewicz Coupling
This method constructs the diyne backbone via sequential alkyne couplings. A representative route involves:
- Propargyl Bromide Elongation :
| Reagent | Role |
|---|---|
| CuI | Catalyst (5 mol%) |
| Cs₂CO₃ | Base (2.5 eq) |
| DMF | Solvent |
| Reaction Time | 24–48 hours |
| Yield | 75–83% |
Sonogashira Coupling
Palladium-catalyzed cross-couplings enable modular assembly of diyne chains. For this compound:
- Stepwise Coupling :
Key Advantage : Enables late-stage esterification, reducing side reactions.
Stepwise Alkyne Elongation Methods
Lithium Acetylide Strategies
Lithium acetylides facilitate carbon-carbon bond formation between shorter alkyne segments:
- Synthesis of C₁₈ Backbone :
Critical Step : Semi-hydrogenation of intermediates using Lindlar’s catalyst (Pd/CaCO₃, quinoline) ensures cis-configuration retention.
Grignard Reagent Approaches
- Di-Grignard Complexes : Couple ω-acetylenic acids with propargyl halides, followed by esterification.
- Yield Optimization : 70–78% after column chromatography.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Recovery | Not feasible | Continuous flow reactors |
| Solvent | DMF, THF | Supercritical CO₂ |
| Purification | Column chromatography | Distillation, crystallization |
| Throughput | 10–100 g/day | 100–500 kg/day |
Challenges :
- Exothermic Reactions : Require precise temperature control to prevent polymerization.
- Triple Bond Stability : Degradation risks necessitate inert atmospheres (N₂/Ar).
Analytical Validation and Purification Techniques
Purity Assessment
| Technique | Application |
|---|---|
| GC-MS | Quantifies ester content (>98%) |
| ¹H/¹³C NMR | Confirms triple bond positions |
| FT-IR | Alkyne stretches (2100–2260 cm⁻¹) |
Purification Protocols
- Silica Gel Chromatography : Hexane/ethyl acetate (9:1) elutes nonpolar impurities.
- Low-Temperature Crystallization : Isolates this compound from diynoic acid precursors.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Acid-Catalyzed Ester. | 85–92 | Low | High |
| Cadiot-Chodkiewicz | 75–83 | Moderate | Moderate |
| Sonogashira Coupling | 65–72 | High | Low |
Trade-offs : While esterification offers simplicity, transition metal methods provide superior regiocontrol for specialized applications.
Chemical Reactions Analysis
Oxidation Reactions
Methyl octadeca-11,15-diynoate undergoes oxidation at the triple bonds and adjacent carbon atoms. Key reagents and products include:
Reagents and Conditions
-
Selenium dioxide (SeO₂) with tert-butyl hydroperoxide (TBHP) in aqueous dioxane.
-
Reaction temperatures typically range from 25°C to 60°C.
Major Products
| Product Name | Structure Highlights | Yield (%) |
|---|---|---|
| Methyl 8-hydroxy-octadec-11E-en-9-ynoate | Hydroxyl group at C8, conjugated enyne | 50–65 |
| Methyl 8-oxo-octadec-11(E)Z-en-9-ynoate | Ketone at C8, trans/cis double bond | 30–45 |
These products are critical intermediates for synthesizing bioactive molecules or studying lipid oxidation pathways.
Reduction Reactions
The compound’s triple bonds can be selectively reduced to double or single bonds under controlled conditions:
Hydrogenation
-
Catalytic hydrogenation (H₂/Pd-C) partially saturates triple bonds to cis-alkenes.
-
Full hydrogenation yields saturated methyl stearate derivatives.
Selectivity Insights
-
Reduction of the 15-position triple bond occurs preferentially due to steric and electronic factors.
Substitution Reactions
The methyl ester group participates in nucleophilic substitution or transesterification:
Ester Hydrolysis
-
Alkaline hydrolysis (NaOH/MeOH) yields octadeca-11,15-diynoic acid.
-
Acid-catalyzed hydrolysis (HCl/H₂O) proceeds slower due to ester stability.
Transesterification
-
Reacts with long-chain alcohols (e.g., ethanol) under acid catalysis to form ethyl esters.
Comparative Reactivity
This compound’s reactivity differs from related compounds:
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates initiated by SeO₂/TBHP, forming epoxides that rearrange to hydroxy/keto derivatives.
-
Reduction : Hydrogen adsorption on metal catalysts facilitates sequential triple-to-single bond conversion.
Scientific Research Applications
Methyl octadeca-11,15-diynoate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a precursor for the synthesis of various bioactive compounds and as a model compound for studying the reactivity of acetylenic fatty esters
Mechanism of Action
The mechanism of action of methyl octadeca-11,15-diynoate involves its reactivity with various chemical reagents to form hydroxy and keto derivatives. These reactions are facilitated by the presence of the triple bonds and the ester functional group, which provide sites for chemical transformations . The molecular targets and pathways involved in these reactions are primarily related to the oxidation and reduction of the acetylenic bonds.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between methyl octadeca-11,15-diynoate and analogous compounds:

Key Observations :
- Chain Length: this compound shares an 18-carbon backbone with ethyl linolenate but differs in unsaturation type (diynes vs. polyenes).
- Reactivity: The triple bonds in the diynoate enhance electrophilicity and susceptibility to cycloaddition reactions compared to esters with double bonds .
Chromatographic and Spectroscopic Behavior
highlights that esters with similar retention times (e.g., methyl octanoate, ethyl hexanoate) exhibit distinct migration times due to differences in polarity and molecular weight . This compound’s triple bonds likely reduce its polarity compared to polyunsaturated esters (e.g., ethyl linolenate), resulting in longer retention times in gas chromatography.
Mass Spectrometry: In ionization regions, esters like methyl octanoate form dimers via protonated and neutral molecule interactions . The diynoate’s rigid structure may limit dimer formation, favoring fragmentation patterns dominated by triple bond cleavage.
NMR/IR Spectroscopy: and emphasize the utility of NMR and IR in characterizing ester derivatives . For this compound:
- ¹H NMR : Signals near δ 2.1–2.3 ppm for protons adjacent to triple bonds.
- ¹³C NMR : Carbons in triple bond regions (δ 70–100 ppm).
- IR: Strong absorption at ~2200 cm⁻¹ (C≡C stretch), absent in saturated or mono-unsaturated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

